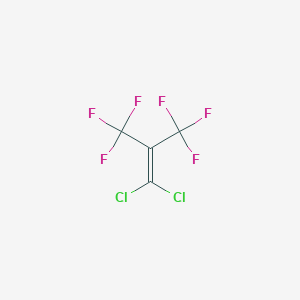
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is an organofluorine compound with the molecular formula C4H2Cl2F6. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated hydrocarbon. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane . The reaction typically involves the use of hydrogen fluoride as a fluorinating agent under controlled conditions to replace chlorine atoms with fluorine atoms.
Industrial Production Methods
The industrial production of this compound involves large-scale fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can replace chlorine atoms.
Catalysts: Often used to facilitate the reactions, such as palladium or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while addition reactions can lead to the formation of various adducts.
科学研究应用
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials due to its unique properties
作用机制
The mechanism of action of 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Addition: The compound can add to nucleophilic sites in molecules.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)propane: Similar in structure but differs in the position of chlorine atoms.
1,1-Dichloro-2,2,2-trifluoroethane: Shares the dichloro-trifluoro motif but has a different carbon backbone.
1,1,2-Trichloro-3,3,3-trifluoropropene: Another halogenated hydrocarbon with similar properties.
Uniqueness
1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specialized industrial and research applications.
属性
分子式 |
C4Cl2F6 |
|---|---|
分子量 |
232.94 g/mol |
IUPAC 名称 |
1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |
InChI |
InChI=1S/C4Cl2F6/c5-2(6)1(3(7,8)9)4(10,11)12 |
InChI 键 |
RVRJTLBVIRWMLZ-UHFFFAOYSA-N |
规范 SMILES |
C(=C(Cl)Cl)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


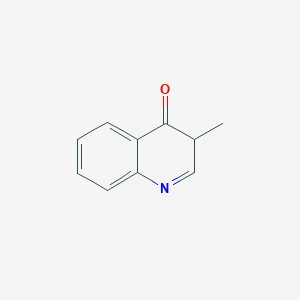
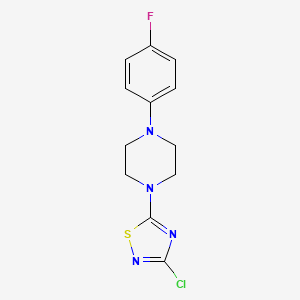
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)

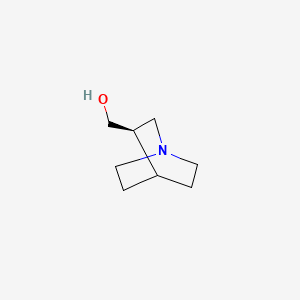
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
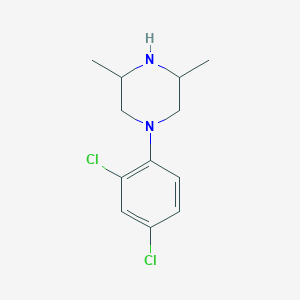
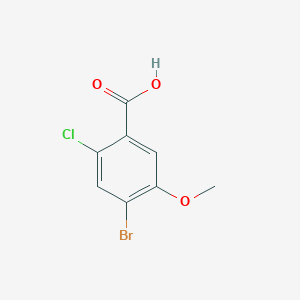
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
